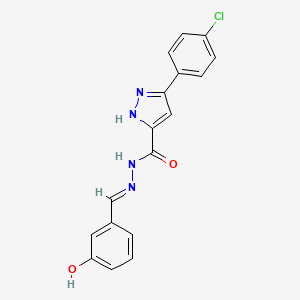
4-(4-chlorophenyl)-N-(4-methylbenzylidene)-1-piperazinamine
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-methylbenzylidene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as Trazodone and is primarily used as an antidepressant medication. The compound has also been shown to have sedative and anxiolytic properties.
Mécanisme D'action
The exact mechanism of action of Trazodone is not fully understood. It is believed to work by increasing the levels of serotonin in the brain. Trazodone acts as a serotonin receptor antagonist and reuptake inhibitor. It also has an affinity for alpha-adrenergic and histamine receptors.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. Trazodone also has sedative and anxiolytic properties, which can help to promote sleep and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Trazodone is a widely used antidepressant medication, which makes it readily available for research purposes. It is also relatively inexpensive compared to other antidepressant medications. However, Trazodone has a number of limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Trazodone can also have a number of side effects, which can make it difficult to use in certain research studies.
Orientations Futures
There are a number of future directions for research on Trazodone. One area of interest is its potential use in the treatment of insomnia. Trazodone has been shown to be effective in improving sleep quality and reducing the time it takes to fall asleep. Another area of interest is its potential use in the treatment of chronic pain and neuropathic pain. Trazodone has been shown to have analgesic properties, which could make it a useful medication for the treatment of these conditions. Finally, further research is needed to fully understand the mechanism of action of Trazodone and its potential use in the treatment of other psychiatric disorders.
Applications De Recherche Scientifique
Trazodone has been extensively studied for its antidepressant properties. It has been shown to be effective in treating depression and anxiety disorders. Trazodone has also been investigated for its potential use in the treatment of insomnia, chronic pain, and neuropathic pain.
Propriétés
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15-2-4-16(5-3-15)14-20-22-12-10-21(11-13-22)18-8-6-17(19)7-9-18/h2-9,14H,10-13H2,1H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAJWBKHNRSQBV-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-[4-(benzyloxy)benzylidene]-2-pyrazinecarbohydrazide](/img/structure/B3886530.png)
![N'-[1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3886532.png)
![N'-[1-(4-aminophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3886543.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3886550.png)
![3-(2-naphthyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886551.png)

